N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine
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Overview
Description
N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine is a complex organic compound that features a benzimidazole moiety, a morpholine ring, and a naphthalene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the reaction of 4,5-difluoro-1H-benzimidazole with a suitable alkylating agent to introduce the methyl group. This intermediate is then reacted with morpholine and a naphthalene derivative under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The benzimidazole and naphthalene rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or naphthalene rings .
Scientific Research Applications
N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the morpholine ring may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Morpholine derivatives: Compounds like morpholine itself, which is used as a solvent and corrosion inhibitor.
Naphthalene derivatives: Compounds like naphthalene-2-sulfonic acid, used in the synthesis of dyes and surfactants.
Uniqueness
N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine is unique due to its combination of three distinct moieties, which confer a range of chemical and biological properties.
Properties
Molecular Formula |
C27H22F2N8O |
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Molecular Weight |
512.5 g/mol |
IUPAC Name |
N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine |
InChI |
InChI=1S/C27H22F2N8O/c28-19-7-8-20-23(22(19)29)33-21(32-20)14-30-25-24-26(35-27(34-25)36-9-11-38-12-10-36)37(15-31-24)18-6-5-16-3-1-2-4-17(16)13-18/h1-8,13,15H,9-12,14H2,(H,32,33)(H,30,34,35) |
InChI Key |
DOPHVIBXJOSQHB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CC5=CC=CC=C5C=C4)NCC6=NC7=C(N6)C=CC(=C7F)F |
Origin of Product |
United States |
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